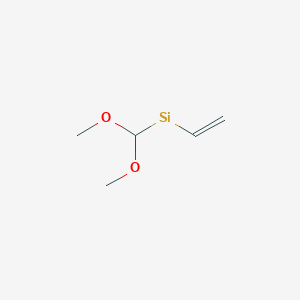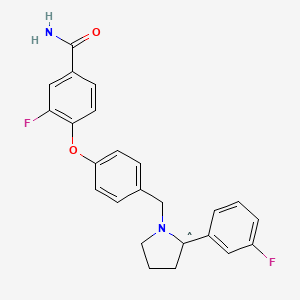
2-29-Galanin (rat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-29-Galanin (rat) is a synthetic analogue of the naturally occurring neuropeptide galanin, which consists of 29 amino acid residues in rats. Galanin is predominantly synthesized in the brain and spinal cord, and to a lesser extent, in the intestine. It plays a crucial role in regulating various physiological functions, including memorization, food intake, sleep, addiction, pain, and hormone production .
Vorbereitungsmethoden
The synthesis of 2-29-Galanin (rat) involves solid-phase peptide synthesis using the Fmoc-strategy. The peptide chain is elongated by adding one amino acid at a time or by fragment condensation. Fragments with the C-terminal glycine residue are synthesized using the solid-phase method on the 2-chlorotrityl chloride resin or by conventional peptide synthesis in solution. After synthesis, the peptide is purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve the correct molecular weight and high purity .
Analyse Chemischer Reaktionen
2-29-Galanin (rat) primarily undergoes interactions with its receptors rather than traditional chemical reactions like oxidation or reduction. It acts as an agonist for the GAL2R receptor with a high affinity (K_i: 3.5 nM). The peptide inhibits rat pancreatic protein and CCK-8-stimulated amylase secretion .
Wissenschaftliche Forschungsanwendungen
2-29-Galanin (rat) has several scientific research applications:
Cardioprotection: It has been shown to reduce infarct size and decrease the activity of necrosis markers in models of acute myocardial infarction in rats.
Neuroprotection: Galanin and its receptors have protective effects on neurons and astrocytes, particularly under oxidative stress conditions.
Pain Management: Galanin plays a role in modulating nociceptive processing and has potential therapeutic applications in chronic pain conditions.
Metabolic Regulation: It regulates food intake, insulin levels, and glucose metabolism, making it relevant in studies related to diabetes and obesity.
Wirkmechanismus
2-29-Galanin (rat) exerts its effects by binding to and activating galanin receptors (GalR1, GalR2, and GalR3). These receptors are G-protein coupled receptors (GPCRs) that mediate various intracellular signaling pathways. For instance, activation of GalR2 by galanin can suppress oxidative stress-induced upregulation of phosphorylated extracellular signal-related kinase1/2 (pERK1/2) in astrocytes . In the context of pain, galanin acts on GalR1 receptors to inhibit nociceptive transmission .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-29-Galanin (rat) include other galanin family peptides such as:
Galanin-like peptide (GALP): Shares a similar structure to galanin and acts as a hypothalamic neuropeptide involved in metabolism and reproduction.
Alarin: A splice variant of GALP, involved in vasoactive effects and ganglionic differentiation.
Spexin: Another peptide with a similar sequence to galanin, capable of activating GALR2.
2-29-Galanin (rat) is unique in its specific sequence and high affinity for the GAL2R receptor, making it a valuable tool in research focused on galanin receptor-mediated pathways and their physiological effects.
Eigenschaften
Molekularformel |
C139H208N42O40 |
|---|---|
Molekulargewicht |
3107.4 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C139H208N42O40/c1-15-70(10)111(137(220)174-99(52-110(195)196)131(214)170-96(49-104(142)188)128(211)168-95(48-80-56-149-65-157-80)127(210)163-86(30-23-37-150-139(145)146)121(204)175-101(61-183)134(217)166-92(43-75-25-17-16-18-26-75)126(209)177-102(62-184)135(218)171-98(51-109(193)194)130(213)162-85(29-21-22-36-140)120(203)167-93(46-78-54-147-63-155-78)119(202)153-58-107(191)160-88(40-67(4)5)132(215)179-112(73(13)185)114(144)197)178-116(199)72(12)159-122(205)94(47-79-55-148-64-156-79)172-136(219)103-31-24-38-181(103)108(192)59-154-118(201)87(39-66(2)3)164-123(206)89(41-68(6)7)165-125(208)91(44-76-32-34-81(187)35-33-76)161-106(190)57-152-115(198)71(11)158-133(216)100(60-182)176-129(212)97(50-105(143)189)169-124(207)90(42-69(8)9)173-138(221)113(74(14)186)180-117(200)83(141)45-77-53-151-84-28-20-19-27-82(77)84/h16-20,25-28,32-35,53-56,63-74,83,85-103,111-113,151,182-187H,15,21-24,29-31,36-52,57-62,140-141H2,1-14H3,(H2,142,188)(H2,143,189)(H2,144,197)(H,147,155)(H,148,156)(H,149,157)(H,152,198)(H,153,202)(H,154,201)(H,158,216)(H,159,205)(H,160,191)(H,161,190)(H,162,213)(H,163,210)(H,164,206)(H,165,208)(H,166,217)(H,167,203)(H,168,211)(H,169,207)(H,170,214)(H,171,218)(H,172,219)(H,173,221)(H,174,220)(H,175,204)(H,176,212)(H,177,209)(H,178,199)(H,179,215)(H,180,200)(H,193,194)(H,195,196)(H4,145,146,150)/t70-,71-,72-,73+,74+,83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-/m0/s1 |
InChI-Schlüssel |
GALXLNAOJOZXKY-UOGOHJNBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)
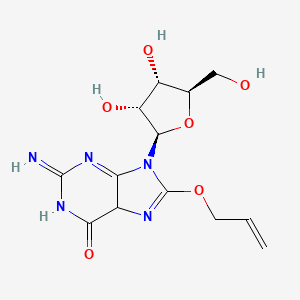
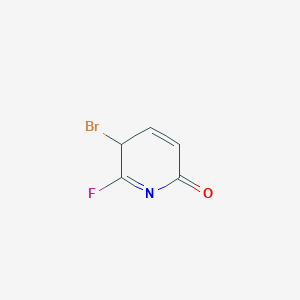
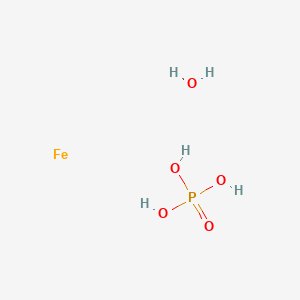
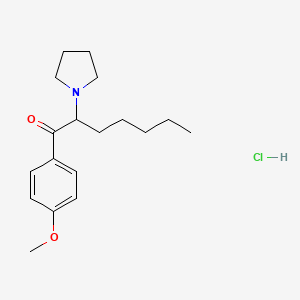
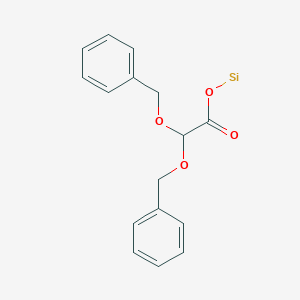

![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)

